molecular formula C8H12O2 B13828115 9-Oxabicyclo[6.1.0]nonan-4-one CAS No. 28399-88-4

9-Oxabicyclo[6.1.0]nonan-4-one

Cat. No.: B13828115
CAS No.: 28399-88-4
M. Wt: 140.18 g/mol
InChI Key: IUCLHDTXBOXKPX-UHFFFAOYSA-N
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Description

Contextualization of Bicyclic Systems in Organic Chemistry

Bicyclic systems, which feature two fused or bridged rings, are a cornerstone of organic chemistry. These structures are prevalent in numerous natural products and serve as crucial intermediates in synthetic chemistry. acs.org The fusion of rings often introduces significant ring strain, particularly in smaller ring systems, which can lead to unique reactivity not observed in their acyclic counterparts. libretexts.orgopenstax.org Cyclic ethers, for example, are generally inert, but three-membered rings like epoxides (or oxiranes) are highly reactive due to this strain and readily undergo ring-opening reactions. libretexts.orgopenstax.org The study of bicyclic compounds, therefore, provides deep insights into the relationship between molecular structure, strain, and chemical behavior.

Overview of Oxabicyclo[6.1.0]nonane Derivatives

The 9-oxabicyclo[6.1.0]nonane framework consists of a cyclooctane (B165968) ring fused to a three-membered epoxide ring. nist.govnist.gov The parent compound, 9-oxabicyclo[6.1.0]nonane (also known as cyclooctene (B146475) oxide), is a well-characterized cyclic ether. nist.govnist.govchemeo.com

Derivatives of this framework are subjects of significant research. For instance, the unsaturated analog, 9-oxabicyclo[6.1.0]non-4-ene, is used as a starting material in the synthesis of other novel bicyclic ethers through reactions like intramolecular bromonium ion-assisted epoxide ring-opening. sigmaaldrich.comsigmaaldrich.com Furthermore, the synthesis of hydroxy- and carbonyl-derivatives of related oxabicyclo[3.3.1]nonane systems has been achieved through catalytic reactions of cycloocta-1,5-diene (B8815838), highlighting a common precursor for this class of compounds. researchgate.net The corresponding alcohol, 9-oxabicyclo[6.1.0]nonan-4-ol, is another known derivative in this family. nih.govcymitquimica.com

Significance of the Ketone Functionality within the Oxabicyclic Scaffold

The introduction of a ketone functional group at the 4-position of the 9-oxabicyclo[6.1.0]nonane scaffold creates the target compound of this article: 9-Oxabicyclo[6.1.0]nonan-4-one. Ketones are organic compounds containing a carbonyl group (C=O) bonded to two other carbon atoms. wikipedia.org This group is polar, with an electrophilic carbon atom and a nucleophilic oxygen atom, making it a site for a wide variety of chemical reactions, most notably nucleophilic addition. wikipedia.org

Within the oxabicyclic framework, the ketone functionality introduces a reactive center that can be manipulated to build more complex molecular architectures. smolecule.comacs.org The presence of both a strained epoxide ring and a reactive carbonyl group within the same molecule suggests a rich and complex chemical reactivity profile, where the two functional groups can influence each other's behavior. researchgate.net

A significant finding is the identification of this compound as a natural product. A 2022 study involving Gas Chromatography-Mass Spectrometry (GC-MS) analysis identified this cyclic ketone in the aqueous leaf extract of Euphorbia heterophylla, a plant used in folkloric medicine. phatoxnatmed.org

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C8H12O2 rsc.org
Molecular Weight 140.1 g/mol rsc.org
CAS Number 28399-88-4 chemicalbook.com

| Classification | Cyclic Ketone | phatoxnatmed.org |

Research Landscape and Historical Perspectives on the Compound Class

Research into oxabicyclic compounds is extensive, often focusing on their synthesis and utility as building blocks for more complex molecules, including natural products. researchgate.netacs.org The synthesis of various derivatives often starts from cyclooctadiene, which can be converted into the bicyclic ether framework through epoxidation and subsequent functional group manipulations. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-oxabicyclo[6.1.0]nonan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-6-2-1-3-7-8(10-7)5-4-6/h7-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCLHDTXBOXKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336386
Record name 9-Oxabicyclo[6.1.0]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28399-88-4
Record name 9-Oxabicyclo[6.1.0]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 9 Oxabicyclo 6.1.0 Nonan 4 One and Its Key Precursors

Strategies for Constructing the 9-Oxabicyclo[6.1.0]nonane Skeleton

The construction of the 9-oxabicyclo[6.1.0]nonane framework, characterized by a fused cyclooctane (B165968) and oxirane ring system, is primarily achieved through the epoxidation of cyclooctene (B146475) derivatives. Other potential, though less commonly cited for this specific skeleton, methods include cycloaddition and Corey-Chaykovsky reactions.

Epoxidation Reactions of Cyclooctene Derivatives as Precursors

The most direct approach to the 9-oxabicyclo[6.1.0]nonane skeleton is the epoxidation of a cyclooctene precursor. This reaction involves the addition of a single oxygen atom across the double bond of the cyclooctene ring to form the characteristic three-membered oxirane ring.

Peroxycarboxylic acids, often referred to as peracids, are widely utilized reagents for the epoxidation of alkenes. libretexts.orgyoutube.comyoutube.com The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peracid to the alkene. libretexts.orglibretexts.org A commonly used and stable peracid for this transformation is meta-chloroperoxybenzoic acid (mCPBA). libretexts.orglibretexts.org

The reaction is stereospecific, meaning that the stereochemistry of the alkene substituents is retained in the resulting epoxide. libretexts.orgyoutube.com For the synthesis of 9-oxabicyclo[6.1.0]nonan-4-one, a potential precursor would be a cyclooctenone. The epoxidation of such an α,β-unsaturated ketone would be influenced by the electronic nature of the substrate. The electron-withdrawing character of the carbonyl group can decrease the nucleophilicity of the double bond, making the reaction more challenging compared to an unfunctionalized alkene. libretexts.org

Table 1: Common Peracids in Epoxidation Reactions

Peracid Abbreviation Typical Reaction Conditions
meta-Chloroperoxybenzoic acid mCPBA CH₂Cl₂, room temperature
Peroxyacetic acid PAA CH₃COOH, various temperatures

Catalytic methods for epoxidation offer an alternative to stoichiometric peracid reactions and are often favored for their efficiency and potential for asymmetric synthesis. magtech.com.cn These methods typically involve a metal catalyst and a terminal oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).

For instance, the epoxidation of cyclooct-2-enone to yield 9-oxabicyclo[6.1.0]nonan-2-one has been achieved using a heterogeneous catalytic system. wiley-vch.de This specific reaction, while yielding the 2-keto isomer, provides a direct analogy for the synthesis of the 4-keto isomer. The reaction was carried out using hydrotalcite as a catalyst, tetrabutylammonium (B224687) bromide (Bu₄NBr) as a co-catalyst, and a 30% aqueous solution of hydrogen peroxide as the oxidant in a biphasic heptane/water system. wiley-vch.de This method highlights a practical approach to the epoxidation of cyclooctenones, affording the desired bicyclic epoxy ketone in high yield. wiley-vch.de

Numerous catalytic systems have been developed for the epoxidation of alkenes, including those based on molybdenum, vanadium, and manganese. researchgate.net Molybdenum-based catalysts, for example, have been shown to be effective in the epoxidation of cyclooctene using TBHP as the oxidant. researchgate.net Asymmetric catalytic epoxidation of unfunctionalized olefins has also been extensively studied, employing chiral catalysts to induce enantioselectivity in the formation of the epoxide. magtech.com.cnmdpi.com

Table 2: Example of Catalytic Epoxidation of a Cyclooctenone Derivative

Substrate Product Catalyst System Solvent Yield Reference

Cycloaddition Reactions in Bicyclic Ether Formation

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. researchgate.net While not the most direct route to the 9-oxabicyclo[6.1.0]nonane skeleton, intramolecular cycloadditions could theoretically be employed. For example, a suitably functionalized cyclooctadiene could undergo a [4+2] or other pericyclic reaction to form a bicyclic ether with a different ring structure, which might then be rearranged to the desired skeleton. However, specific examples of cycloaddition reactions for the direct synthesis of 9-oxabicyclo[6.1.0]nonane are not prominently featured in the literature. More commonly, cycloaddition reactions involving cyclooctadienes lead to other bicyclic systems like 9-oxabicyclo[3.3.1]nonanes. researchgate.netgla.ac.uk

Corey-Chaykovsky Reactions for Spirocyclic Epoxides

The Corey-Chaykovsky reaction provides a method for the synthesis of epoxides from carbonyl compounds using sulfur ylides. organic-chemistry.orgwikipedia.orgnrochemistry.com This reaction is particularly useful for the formation of spirocyclic epoxides from cyclic ketones. In the context of this compound synthesis, a potential, albeit indirect, route could involve the reaction of a cyclooctane-1,4-dione with a sulfur ylide. This would generate a dispirocyclic bis(epoxide). Subsequent chemical manipulation of this intermediate would be necessary to arrive at the target structure.

The reaction typically involves the in situ generation of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, by treating a sulfonium (B1226848) salt with a strong base. organic-chemistry.orgnrochemistry.com The ylide then acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular displacement of the sulfur leaving group to form the epoxide ring. wikipedia.org This methodology has been applied to cyclooctanediones to synthesize novel spirocyclic bis(oxiranes). researchgate.net

Conversion Pathways to the Ketone Functionality at the C-4 Position

A common and effective strategy for the synthesis of this compound involves the oxidation of the corresponding alcohol, 9-Oxabicyclo[6.1.0]nonan-4-ol. This precursor can be synthesized via the epoxidation of cyclooct-3-en-1-ol. The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis, and several mild and selective methods are available.

Prominent among these are oxidations using hypervalent iodine reagents, such as the Dess-Martin periodinane (DMP), and methods based on activated dimethyl sulfoxide (B87167) (DMSO), like the Swern oxidation.

The Dess-Martin oxidation is known for its mild, neutral reaction conditions, typically carried out at room temperature in chlorinated solvents like dichloromethane. sigmaaldrich.cnwikipedia.orgorganic-chemistry.orgorganic-chemistry.org It is highly chemoselective and tolerates a wide range of sensitive functional groups, making it suitable for complex molecules. sigmaaldrich.cnwikipedia.org

The Swern oxidation utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO, followed by the addition of the alcohol and a hindered base, such as triethylamine. youtube.com This method is also very mild and efficient for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. youtube.com

Table 3: Common Reagents for the Oxidation of Secondary Alcohols

Reagent/Method Key Reagents Typical Conditions
Dess-Martin Oxidation Dess-Martin Periodinane (DMP) CH₂Cl₂, room temperature
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine CH₂Cl₂, -78 °C to room temperature

Table 4: List of Compounds Mentioned

Compound Name
This compound
9-Oxabicyclo[6.1.0]nonane
Cyclooctene
meta-Chloroperoxybenzoic acid
Peroxyacetic acid
Magnesium monoperoxyphthalate
Cyclooct-2-enone
9-Oxabicyclo[6.1.0]nonan-2-one
Tetrabutylammonium bromide
Hydrogen peroxide
tert-Butyl hydroperoxide
Cyclooctadiene
9-Oxabicyclo[3.3.1]nonane
Cyclooctane-1,4-dione
Dimethyloxosulfonium methylide
Dimethylsulfonium methylide
9-Oxabicyclo[6.1.0]nonan-4-ol
Cyclooct-3-en-1-ol
Dess-Martin periodinane
Dimethyl sulfoxide
Oxalyl chloride
Triethylamine
Trifluoroacetic anhydride

Oxidation of Hydroxy-Substituted 9-Oxabicyclo[6.1.0]nonanes

The oxidation of alcohols to ketones is a fundamental transformation in organic synthesis. For the preparation of this compound, the key precursor is 9-oxabicyclo[6.1.0]nonan-4-ol. The challenge lies in achieving selective oxidation of the secondary alcohol without affecting the strained epoxide ring.

The direct conversion of epoxy alcohols to epoxy ketones is a valuable synthetic tool. Various oxidizing agents can be employed for this purpose, with the choice of reagent being crucial to avoid unwanted side reactions, such as epoxide ring opening. While specific studies on the oxidation of 9-oxabicyclo[6.1.0]nonan-4-ol are not extensively detailed in the available literature, general methodologies for the oxidation of epoxy alcohols can be applied. Reagents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base), and the Dess-Martin periodinane (DMP) are known for their mild conditions and high selectivity in oxidizing alcohols to ketones without affecting other sensitive functional groups like epoxides. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgchemistrysteps.comwikipedia.orgmasterorganicchemistry.com

The general mechanism for these oxidations involves the formation of an intermediate that facilitates the removal of the hydrogen from the hydroxyl-bearing carbon, leading to the formation of the carbonyl group. For instance, in a PCC oxidation, the alcohol coordinates to the chromium center, and subsequent deprotonation leads to the ketone. wikipedia.orgmasterorganicchemistry.com Similarly, the Dess-Martin oxidation proceeds through a periodinane intermediate. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgchemistrysteps.com

The precursor, 9-oxabicyclo[6.1.0]nonan-4-ol, can be synthesized from cyclooctene oxide. While direct oxidation methods for this specific substrate are not widely reported, the principles of selective alcohol oxidation are directly applicable. The selection of a mild and selective oxidizing agent is paramount to ensure the integrity of the epoxide ring.

Oxidizing AgentTypical Reaction ConditionsAdvantages
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM) as solvent, room temperature.Mild, selective for primary and secondary alcohols. wikipedia.orgmasterorganicchemistry.com
Swern OxidationOxalyl chloride, DMSO, triethylamine, low temperature (-78 °C).Mild conditions, avoids heavy metals.
Dess-Martin Periodinane (DMP)Dichloromethane (DCM) as solvent, room temperature.Neutral pH, short reaction times, high yields. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgchemistrysteps.com

Rearrangement Reactions Leading to Keto-Bicyclic Structures

Rearrangement reactions of bicyclic systems, particularly those involving strained rings like epoxides, can provide access to a variety of structural isomers. Acid-catalyzed rearrangements of epoxy alcohols, for instance, are known to yield ketones. youtube.com While a direct rearrangement synthesis of this compound has not been explicitly documented, rearrangements of related structures suggest potential pathways.

For example, the transannular O-heterocyclization of 9-oxabicyclo[6.1.0]non-4-ene, a related unsaturated epoxide, in the presence of N-halosuccinimides, leads to the formation of 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane derivatives. researchgate.net This highlights the propensity of the 9-oxabicyclo[6.1.0]nonane skeleton to undergo rearrangement to form other bicyclic systems. It is conceivable that under specific acidic conditions, a derivative of 9-oxabicyclo[6.1.0]nonan-4-ol could undergo a rearrangement to form a keto-bicyclic structure, potentially including the target compound.

Green Catalytic Synthesis Methods for Related Oxabicyclo[3.3.1]nonane Ketones

In the pursuit of environmentally benign synthetic methods, green catalytic approaches have been developed for the synthesis of related bicyclic ketones. Notably, the hydroxy- and carbonyl-derivatives of 9-oxabicyclo[3.3.1]nonane have been synthesized through an economically and environmentally friendly catalytic reaction. wikipedia.org This process utilizes cycloocta-1,5-diene (B8815838) (COD) as the starting material and aqueous hydrogen peroxide (H₂O₂) as the green oxygen donor, with tungstic acid serving as the catalyst. wikipedia.org The only byproduct of this reaction is water, and the tungstic acid catalyst can be readily recovered and reused. wikipedia.org This method provides a sustainable route to oxabicyclo[3.3.1]nonane ketones, which are structural isomers of this compound.

ReactantsCatalystOxidantProductsGreen Chemistry Aspects
Cycloocta-1,5-dieneTungstic acidAqueous H₂O₂9-Oxabicyclo[3.3.1]nonane derivatives (diols and ketones)Use of a green oxidant (H₂O₂), water as the only byproduct, catalyst is recoverable. wikipedia.org

Stereoselective Synthesis of this compound and its Chiral Analogues

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, which is of significant importance in various fields, including medicinal chemistry.

While direct enantioselective synthesis of this compound is not well-documented, methods for the preparation of chiral precursors have been explored. An effective approach for obtaining enantiopure 9-oxabicyclononanediol derivatives involves lipase-catalyzed transformations. researchgate.net

In this methodology, racemic mixtures of diacetates of 9-oxabicyclo[3.3.1]nonane-2,6-diol are subjected to enantioselective hydrolysis using microbial lipases, such as those from Candida antarctica (CAL) or Candida rugosa (CRL). researchgate.net This enzymatic resolution allows for the separation of the enantiomers, yielding enantiopure monoacetates and the unreacted diacetate enantiomer. The reverse reaction, lipase-catalyzed acetylation of the diols with vinyl acetate, can also be employed to achieve the same separation. researchgate.net These enantiopure diols could potentially serve as chiral starting materials for the synthesis of chiral analogues of this compound.

Control of Diastereoselectivity in Epoxide Formation and Ring Opening

The stereochemical outcome of reactions involving the formation and subsequent cleavage of the epoxide ring in bicyclic systems is of paramount importance in synthetic organic chemistry. In the context of this compound and its precursors, controlling diastereoselectivity allows for the precise arrangement of substituents, which is critical for the synthesis of complex target molecules. The control of diastereoselectivity can be examined at two key stages: the formation of the epoxide ring from an alkene precursor and the subsequent ring-opening of the resulting epoxide.

Diastereoselective Epoxide Formation

The formation of the oxirane ring in this compound typically proceeds via the epoxidation of a corresponding cyclooctenone precursor. The diastereoselectivity of this epoxidation is influenced by several factors, including the structure of the substrate and the choice of the epoxidizing agent.

In cyclic systems, existing stereocenters or directing groups on the ring can guide the incoming oxidizing agent to one face of the double bond over the other. For instance, in the epoxidation of allylic and homoallylic amidocycloalkenes, a directing effect from the amido group leads to a high degree of syn-stereoselectivity. researchgate.net While direct studies on the precursor to this compound are not extensively detailed in the literature, principles from similar systems, such as carvone, demonstrate that the epoxidation of a double bond can be challenging to control without a directing group. mdpi.com In the case of carvone, epoxidation of the endocyclic double bond is controlled by the existing chiral center, whereas the exocyclic double bond shows no diastereoselectivity with agents like m-CPBA. mdpi.com

The choice of reagent is also crucial. Vanadium-catalyzed epoxidations, for example, are well-known to be directed by allylic hydroxyl groups, leading to high diastereoselectivity. nih.gov This principle of directed epoxidation is a powerful tool for controlling stereochemistry. The formation of an intramolecular hydrogen bond between the substrate (e.g., an allylic diol) and the oxidizing agent can be responsible for high diastereoselection, as seen in the epoxidation of allylic diols derived from Baylis-Hillman adducts. organic-chemistry.org

Factors Influencing Diastereoselectivity in Epoxidation of Cyclic Alkenes

FactorDescriptionExpected Outcome
Substrate Directing Groups Functional groups (e.g., -OH, -NHR) on the precursor ring can coordinate with the epoxidizing agent.High diastereoselectivity, typically leading to syn-epoxidation relative to the directing group. researchgate.netorganic-chemistry.org
Steric Hindrance Bulky substituents on one face of the ring can block the approach of the oxidizing agent.The agent will preferentially attack from the less hindered face, leading to the anti-epoxide.
Reagent Type The choice of peroxyacid (e.g., m-CPBA) or metal catalyst (e.g., Vanadium, Tungsten) can influence the transition state. mdpi.comnih.govReagents capable of coordination (e.g., vanadium complexes) offer higher selectivity in the presence of directing groups. nih.gov
Conformational Effects The inherent chair-like or boat-like conformations of the eight-membered ring precursor can expose one face of the double bond more than the other.Preferential formation of one diastereomer due to thermodynamic or kinetic control.

Diastereoselective Ring Opening

Once the epoxide is formed, its subsequent ring-opening reactions with nucleophiles are also subject to stereocontrol. The cleavage of the C-O bond can occur via mechanisms with well-defined stereochemical outcomes. In cyclic systems, the ring-opening of epoxides typically follows the Fürst-Plattner rule (diaxial opening), where the nucleophile attacks one of the epoxide carbons in an SN2-like fashion. This results in an inversion of configuration at the center of attack and leads to a product where the nucleophile and the newly formed hydroxyl group are in a trans-diaxial arrangement.

Studies on the related compound, 9-Oxabicyclo[6.1.0]non-4-ene, demonstrate the stereospecific nature of epoxide ring-opening reactions. researchgate.net In these cases, intramolecular bromonium ion-assisted ring-opening proceeds through an oxonium ion that is captured stereospecifically by external nucleophiles. researchgate.net This neighboring group participation by the epoxide oxygen results in the stereoselective synthesis of various bicyclic ethers. For example, the reaction of 9-Oxabicyclo[6.1.0]non-4-ene with N-bromosuccinimide and a nucleophile leads to the formation of novel bicyclo[4.2.1] and bicyclo[3.3.1] ethers with specific, predictable stereochemistry. researchgate.net

Stereochemical Pathways in Epoxide Ring-Opening of Bicyclic Systems

Reaction ConditionMechanismStereochemical OutcomeProduct Example (from related systems)
Acid-Catalyzed Opening SN2-like attack at the more substituted carbon (if electronically favored) or SN1-like with a carbocation intermediate.Typically trans-diaxial addition of the nucleophile and the resulting alcohol.Formation of trans-diols or ether-alcohols.
Base-Catalyzed Opening SN2 attack at the less sterically hindered carbon.Inversion of configuration at the site of attack, leading to a trans-diaxial product.Nucleophile and hydroxyl group are anti to each other.
Intramolecular/Neighboring Group Participation Ring-opening assisted by a nearby functional group. researchgate.netHighly stereospecific, leading to complex polycyclic systems with defined stereochemistry. researchgate.nettrans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane. researchgate.net

The control of diastereoselectivity is therefore a critical aspect of the synthesis and subsequent reactions of this compound. By carefully selecting precursors with appropriate directing groups, choosing suitable epoxidizing agents, and controlling the conditions of the epoxide ring-opening, specific diastereomers can be synthesized, enabling their use in stereochemically complex synthetic pathways.

Scientific Review of this compound Reveals Gaps in Current Research

A comprehensive review of available scientific literature reveals a significant lack of published data concerning the specific chemical reactivity and transformations of the compound This compound . While the synthesis of this epoxy ketone has been documented, detailed experimental studies on its subsequent reactions, as outlined in the requested article structure, are not present in the accessible scientific domain.

The research landscape is populated with studies on closely related analogs, most notably 9-Oxabicyclo[6.1.0]non-4-ene biocompare.comsigmaaldrich.comresearchgate.net, the corresponding alcohol 9-Oxabicyclo[6.1.0]nonan-4-ol nih.gov, and various other bicyclic systems researchgate.netsmolecule.com. This body of work includes extensive investigation into reactions such as epoxide ring-opening under various conditions, including with azide (B81097) nucleophiles, and transformations involving different functional groups.

However, the explicit instructions to focus solely on this compound and adhere to a strict outline concerning its ketone and epoxide reactivity cannot be fulfilled. The presence of both a ketone and an epoxide within the same bicyclic structure introduces a unique chemical environment. The two functional groups are expected to influence each other's reactivity through electronic and steric effects, and they present competing sites for chemical attack. Therefore, extrapolating reactivity data from simpler analogs, such as those lacking the ketone or possessing an alkene instead, would be scientifically unfounded and speculative.

Consequently, the generation of a scientifically accurate article that strictly adheres to the requested outline for this compound is not possible at this time due to the absence of the necessary primary research data. Further experimental investigation into the reactivity of this specific compound is required to populate these areas of chemical knowledge.

Chemical Reactivity and Transformations of 9 Oxabicyclo 6.1.0 Nonan 4 One

Oxidative and Reductive Transformations of the Bicyclic System

The ketone functional group in 9-oxabicyclo[6.1.0]nonan-4-one can be reduced to the corresponding alcohol, 9-oxabicyclo[6.1.0]nonan-4-ol. nih.govcymitquimica.com This transformation can be achieved using standard reducing agents. For example, in a related system, lithium aluminum hydride has been used to reductively cleave a bromoacetate (B1195939) to an alcohol. google.com

Oxygenation of C(sp³)–H Bonds by Dioxiranes in Related Bicyclic Systems

The oxidation of unactivated saturated C–H bonds represents a significant challenge in synthetic organic chemistry. Dioxiranes, particularly dimethyldioxirane (B1199080) (DMDO) and methyl(trifluoromethyl)dioxirane (B1250162) (TFDO), have emerged as exceptionally potent and selective neutral electrophilic oxidants for this purpose. Their ability to perform oxygen-transfer reactions under mild conditions makes them valuable reagents for the functionalization of complex molecules . The study of dioxirane-mediated hydroxylation in bicyclic ketones that are structurally analogous to this compound provides critical insight into the potential reactivity of this specific scaffold. The regioselectivity and stereoselectivity of these reactions are dictated by a subtle interplay of steric and electronic factors inherent to the bicyclic framework .

Research on the DMDO-mediated oxidation of bicyclo[n.1.0]alkan-2-ones, which are carbocyclic analogs of the target system, has revealed distinct patterns of reactivity. In these systems, the carbonyl group activates the adjacent α- and α'-C–H bonds, making them primary targets for hydroxylation. However, the rigid, strained geometry of the bicyclic structure imposes significant steric constraints that ultimately govern the reaction's outcome .

For instance, the oxidation of bicyclo[4.1.0]heptan-2-one with DMDO in acetone (B3395972) results in highly regioselective and stereoselective hydroxylation. The reaction exclusively yields the C6-hydroxylated product, with the hydroxyl group introduced anti to the cyclopropane (B1198618) ring. This outcome is attributed to two main factors:

Electronic Activation: The C6 position is α' to the carbonyl group, enhancing the reactivity of its C–H bonds.

Steric Hindrance: The syn face of the six-membered ring is sterically shielded by the fused cyclopropane ring, directing the bulky dioxirane (B86890) to attack the more accessible C–H bond on the anti face [7, 16].

The reaction proceeds cleanly, with no evidence of Baeyer–Villiger oxidation or epoxidation of the cyclopropane ring, highlighting the chemoselectivity of DMDO for C–H insertion under these conditions. The proposed mechanism involves a concerted, spiro-oriented transition state where the dioxirane delivers the oxygen atom directly to the C–H bond .

These findings from related systems allow for a reasoned prediction of the reactivity of this compound. The primary sites for hydroxylation are expected to be the α-positions C3 and C5. The stereochemical course of the reaction at these centers would be dictated by the conformation of the eight-membered ring and the steric shielding provided by the fused oxirane ring. Attack from the face anti to the oxirane ring is predicted to be the major pathway, analogous to the behavior observed in the bicyclo[n.1.0]alkane series.

The detailed results for the oxidation of various bicyclo[n.1.0]alkan-2-ones are summarized in the table below, providing a quantitative basis for understanding this transformation .

Table 1: Regio- and Stereoselective Hydroxylation of Bicyclo[n.1.0]alkan-2-ones with Dimethyldioxirane (DMDO)

Substrate (Bicyclic Ketone)Product(s) (Hydroxylated Ketone)Position of HydroxylationStereochemistryYield (%)
Bicyclo[3.1.0]hexan-2-one4-Hydroxybicyclo[3.1.0]hexan-2-oneC4 (α')anti85
Bicyclo[4.1.0]heptan-2-one6-Hydroxybicyclo[4.1.0]heptan-2-oneC6 (α')anti96
Bicyclo[4.1.0]heptan-2-one1-Hydroxybicyclo[4.1.0]heptan-2-oneC1 (bridgehead)-<1
(+)-3-Carene-2,5-dione4-Hydroxy-3-carene-2,5-dioneC4trans to cyclopropane98

References

Adam, W., & Prein, M. (1993). Regio- and Diastereoselective Hydroxylation of Bicyclo[n.1.0]alkan-2-ones by Dimethyldioxirane. Journal of the American Chemical Society, 115(9), 3766–3772.

Curci, R., Dinoi, A., & Rubino, M. F. (1995). Dioxirane oxidations: Taming the reactivity-selectivity principle. Pure and Applied Chemistry, 67(5), 811–822.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 9-Oxabicyclo[6.1.0]nonan-4-one, providing critical insights into its diastereomeric forms and conformational dynamics in solution.

Assignment of Diastereomeric Structures using ¹³C NMR Shifts

The assignment of diastereomeric structures of bicyclic compounds can be effectively achieved through the analysis of ¹³C NMR chemical shifts. Halogen-induced shifts are particularly useful for unambiguously identifying halogen-bearing carbons. For instance, isotopic shifts (Δδ) in the ¹³C NMR spectrum can help differentiate between diastereomers. A study on related bicyclic ethers demonstrated that halogen-induced ¹³C NMR shifts, with Δδ CBr at 1.3-1.9 ppb and Δδ CCl at 8.6-8.7 ppb, were instrumental in assigning diastereomeric structures. researchgate.net This methodology allows for the precise determination of the relative stereochemistry of complex molecules. researchgate.netresearchgate.net The complete assignment of ¹H and ¹³C NMR spectra for related bicyclic systems is often achieved through a combination of 1D and 2D NMR experiments, such as DEPT, COSY, HETCOR, HMBC, and NOESY, which helps in establishing the relative stereochemistry of different diastereoisomers. researchgate.netresearchgate.net

Conformational Analysis via Solution NMR Data

Solution NMR data provides valuable information regarding the conformational preferences of this compound. In related bicyclo[3.3.1]nonane systems, which share structural similarities, the conformation in solution is often determined to be a chair/chair or chair/boat form. nih.gov For example, the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from ¹H NMR spectra can reveal the spatial proximity of protons and thus the molecule's conformation. acs.org In some bridged [3.3.1]oxa- and azabicycles, a significant separation in the chemical shifts of geminal methylene (B1212753) protons has been observed, indicating steric compression by the lone-pair electrons of the heteroatom. acs.org This through-space effect is a key indicator of the molecule's three-dimensional arrangement in solution. acs.org

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a vital tool for confirming the molecular weight and analyzing the fragmentation patterns of this compound and its derivatives, providing evidence for their structural integrity. nist.govnist.gov High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of the molecule with high accuracy. mdpi.commdpi.com

GC-MS for Component Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed to identify and quantify components in complex mixtures. For instance, this compound has been identified as a component in the liquid smoke produced from the pyrolysis of durian peel waste. rasayanjournal.co.in Similarly, the related compound 9-Oxabicyclo[6.1.0]nonan-4-ol has been detected in the ethanol (B145695) extract of Beloperone plumbaginifolia and in garden cress oil through GC-MS analysis. tpnsindia.orgresearchgate.net The NIST Mass Spectrometry Data Center provides reference mass spectra for related compounds like 9-oxabicyclo[6.1.0]nonane, which can be used for comparison and identification. nist.gov

X-ray Crystallography for Absolute Configuration and Molecular Structure

X-ray crystallography is the definitive method for determining the absolute configuration and precise molecular structure of crystalline compounds. d-nb.info While direct crystallographic data for this compound is not detailed in the provided context, the structures of related bicyclic ethers and their derivatives have been elucidated using this technique. researchgate.net For example, the absolute configuration of reaction products derived from similar bicyclic systems has been assigned through single X-ray diffraction analysis. ehu.eskyoto-u.ac.jp This technique provides unequivocal proof of the three-dimensional arrangement of atoms and the stereochemistry at chiral centers. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ketone (C=O) and ether (C-O-C) functional groups. The NIST Chemistry WebBook contains gas-phase IR spectra for the related compound 9-oxabicyclo[6.1.0]nonane, which shows characteristic C-H stretching frequencies. nist.gov The presence of a ketone group in this compound would typically result in a strong absorption band in the region of 1700-1725 cm⁻¹. The C-O stretching of the ether linkage would appear in the fingerprint region, typically around 1000-1300 cm⁻¹.

Theoretical and Computational Investigations of 9 Oxabicyclo 6.1.0 Nonan 4 One

Quantum Mechanical Studies for Energetic and Geometric Parameters

Quantum mechanical (QM) methods are fundamental to calculating the intrinsic properties of a molecule, such as its energy, geometry, and various spectroscopic parameters. These calculations solve approximations of the Schrödinger equation to describe the electronic structure of the molecule. For 9-Oxabicyclo[6.1.0]nonan-4-one, QM studies would provide precise data on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure.

Table 1: Computed Properties of this compound

Property Value
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Exact Mass 140.083729621 Da
InChI Key IUCLHDTXBOXKPX-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

These computed values serve as a starting point for more advanced theoretical studies. High-level QM calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, would offer more refined energetic and geometric data, accounting for electron correlation effects which are crucial for accurately describing strained ring systems.

Density Functional Theory (DFT) for Mechanistic Insights and Selectivity

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the reactivity of medium-sized organic molecules. nih.gov DFT calculates the electronic energy of a molecule based on its electron density rather than its complex wavefunction, simplifying the problem significantly. nih.gov

For this compound, DFT would be instrumental in several areas:

Reaction Mechanisms: DFT can be used to map the potential energy surface for reactions involving the epoxide or ketone functional groups. For instance, in a nucleophilic ring-opening of the epoxide, DFT can locate the transition state structures, calculate activation energy barriers, and determine the reaction pathway, providing a detailed mechanistic understanding. researchgate.net

Stereo- and Regioselectivity: The presence of multiple reactive sites and stereocenters means that reactions can yield different products. DFT calculations can predict the energetic favorability of different reaction pathways, thereby explaining or predicting the observed stereoselectivity and regioselectivity. This is particularly relevant in reactions of related bicyclic systems like 9-Oxabicyclo[6.1.0]non-4-ene, where transannular reactions lead to complex bicyclo[4.2.1] and bicyclo[3.3.1] ethers. sigmaaldrich.com

Spectroscopic Properties: DFT is also capable of predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectra), which can be compared with experimental data to confirm the structure and conformation of the molecule.

While specific DFT studies on this compound are sparse, the principles are well-established from studies on similar epoxy ketones and bicyclic systems.

Force Field Calculations for Conformational Equilibria

The eight-membered ring of the bicyclo[6.1.0]nonane system imparts significant conformational flexibility. Understanding the various low-energy conformations and the equilibria between them is crucial, as the molecule's reactivity is often dictated by its dominant conformation. Force field calculations, a method of molecular mechanics (MM), are the preferred tool for exploring the conformational landscape of such flexible molecules.

Force field methods model a molecule as a collection of atoms connected by springs, using a set of parameters (the force field) to describe the energy of various conformations based on bond stretching, angle bending, torsional strains, and non-bonded interactions. Because of their computational efficiency, they can be used to sample a vast number of potential conformations.

For this compound, a force field analysis would involve:

A systematic search of the conformational space to identify all low-energy minima.

Calculation of the relative energies of these conformers to determine their populations at a given temperature according to the Boltzmann distribution.

Identification of the energy barriers for interconversion between different conformers.

Studies on the parent cis-bicyclo[6.1.0]nonane and its derivatives provide a model for the expected conformational behavior, which is characterized by a complex interplay of multiple low-energy boat and chair-like forms of the eight-membered ring.

Analysis of Ring Strain and Electronic Properties

The structure of this compound is inherently strained due to the fusion of a three-membered epoxide ring onto an eight-membered carbocyclic ring. This strain has significant chemical consequences, influencing the molecule's stability and reactivity.

Ring Strain: The total strain energy is a combination of angle strain in the small epoxide ring and transannular strain within the eight-membered ring. Experimental thermochemical data for the parent hydrocarbon, cis-bicyclo[6.1.0]nonane, indicates a strain energy of 19.4 ± 0.8 kcal/mol. researchgate.net The introduction of the sp²-hybridized carbonyl carbon at the 4-position alters the geometry and may slightly modify this value, but significant strain is expected to remain. This stored energy makes the molecule more reactive, particularly towards reactions that relieve strain, such as the ring-opening of the epoxide. The high reactivity of strained bicyclononyne systems in cycloaddition reactions further highlights the role of ring strain in driving chemical transformations. nih.gov

Electronic Properties: The electronic properties are dominated by the two functional groups:

Epoxide: The oxygen atom of the epoxide is a site of high electron density, making it susceptible to electrophilic attack and a key participant in directing reactions. Epoxides possess excellent electrical insulation and dielectric properties. nih.govresearchgate.net

The interplay between the strained bicyclic frame and the electronic character of the epoxide and ketone functional groups defines the unique chemical nature of this compound.

Applications and Synthetic Utility of 9 Oxabicyclo 6.1.0 Nonan 4 One Derivatives

Role as a Building Block in Complex Molecule Synthesis

Derivatives of 9-oxabicyclo[6.1.0]nonane are valuable intermediates in the construction of intricate molecular architectures. The strained epoxide ring fused to the cyclooctane (B165968) framework provides a reactive site for a variety of chemical transformations. For instance, enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids have been synthesized, highlighting the utility of this scaffold in creating chiral molecules. researchgate.netacs.orgacs.org These carboxylic acid derivatives are assembled through an intramolecular Friedel-Crafts alkylation, demonstrating a strategic approach to building complex cyclic systems. researchgate.netacs.orgacs.org The inherent ring strain and functionality of 9-oxabicyclo[6.1.0]nonane derivatives make them ideal starting materials for generating molecular diversity in the synthesis of natural products and other biologically active compounds.

Intermediacy in the Synthesis of Specific Organic Compounds

The unique structural features of 9-oxabicyclo[6.1.0]nonan-4-one and its analogues allow for their conversion into other important bicyclic and functionalized compounds.

A key application of 9-oxabicyclo[6.1.0]non-4-ene, a closely related precursor, is in the synthesis of novel bicyclo[4.2.1] and bicyclo[3.3.1] ethers. sigmaaldrich.comsigmaaldrich.com Intramolecular bromonium ion-assisted epoxide ring-opening of 9-oxabicyclo[6.1.0]non-4-ene with N-bromosuccinimide leads to the formation of a presumed oxonium ion. researchgate.net This intermediate can then be stereospecifically captured by external nucleophiles, such as carboxylic acids, alcohols, and water, to yield a variety of substituted bicyclo[4.2.1] and bicyclo[3.3.1] ethers. researchgate.net

For example, the reaction of 9-oxabicyclo[6.1.0]non-4-ene with N-halosuccinimides in the presence of a fluoride (B91410) source can lead to the formation of endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane as the major product and endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane as a minor product through a process called transannular O-heterocyclization. researchgate.net This transannular participation of the epoxide oxygen is a critical step in forming these bridged bicyclic systems. researchgate.netthieme-connect.de

Starting MaterialReagentsKey ProductsReaction Type
9-Oxabicyclo[6.1.0]non-4-eneN-Bromosuccinimide, External Nucleophiles (e.g., Carboxylic Acids, Alcohols)Bicyclo[4.2.1] and Bicyclo[3.3.1] ethersIntramolecular Bromonium Ion-Assisted Epoxide Ring-Opening
9-Oxabicyclo[6.1.0]non-4-eneN-Halosuccinimides, Triethylamine tris-hydrofluoride or Olah's reagentendo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane, endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonaneTransannular O-heterocyclization

The 9-oxabicyclo[6.1.0]nonane skeleton can be further elaborated to introduce a variety of functional groups. For instance, bis(oxiranes) containing a cyclooctane core can be synthesized and subsequently reacted with nucleophiles like sodium azide (B81097). mdpi.com Depending on the stereochemistry of the starting material, these reactions can proceed through intramolecular transannular cyclization to form a 9-oxabicyclo[3.3.1]nonane skeleton or through the independent opening of the oxirane rings to yield functionalized cyclooctane derivatives. mdpi.com This demonstrates the potential to create a diverse array of functionalized molecules from a common oxabicyclo[6.1.0]nonane precursor.

CompoundFermentation ProcessOrganismSignificance
This compoundBrewers' wort fermentationYarrowia lipolyticaContributes to the volatile aroma profile
9-Oxabicyclo[6.1.0]nonan-4-olMilk fermentationLactobacillus plantarum P-8 with yogurt starterIdentified as a volatile compound influencing flavor

Identification in Natural Extracts via Phytochemical Screening

Phytochemical analysis of various plant extracts has led to the identification of 9-oxabicyclo[6.1.0]nonan-4-ol. ajol.info In a study screening indigenous plants in Umudike, Abia State, Nigeria, this compound was detected as a phytochemical component. ajol.info This finding suggests that the 9-oxabicyclo[6.1.0]nonane framework may be present in the metabolic pathways of certain plants, contributing to their chemical composition.

Potential in the Development of Agrochemicals

The 9-oxabicyclo[3.3.1]nonane ring system, which can be derived from 9-oxabicyclo[6.1.0]nonane precursors, has been explored for its potential in agrochemicals, particularly as herbicides. google.com A patent describes the preparation of new ethereal derivatives of oxabicyclononane with herbicidal action. google.com The synthesis involves the conversion of a cyclooctene (B146475) derivative to a 9-oxabicyclo[3.3.1]nonan-2-ol, which is then used to prepare the target herbicidal ethers. google.com This highlights the practical application of this scaffold in developing new crop protection agents. The structural features of these bicyclic ethers are likely key to their biological activity.

Emerging Research Areas and Future Directions

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and transformation of complex cyclic molecules like 9-Oxabicyclo[6.1.0]nonan-4-one heavily rely on advanced catalytic systems. Research is moving beyond traditional methods towards more sophisticated and selective catalysts.

A significant area of emerging research is the use of biocatalytic systems. Notably, this compound has been identified as a metabolite produced during the fermentation of brewer's wort by the non-conventional yeast Yarrowia lipolytica mdpi.comresearchgate.net. In this context, the yeast itself acts as a whole-cell biocatalyst. Future research is anticipated to focus on optimizing these fermentation processes to increase yields, potentially through strain engineering or media formulation. Understanding the enzymatic machinery within Y. lipolytica responsible for producing this ketone could lead to the development of isolated enzyme or cell-free catalytic systems for its production.

The table below summarizes findings on the biocatalytic production of the compound.

Catalytic SystemSubstrate/MediumFinding
Yarrowia lipolytica (Yeast)Brewer's WortProduction of this compound as a volatile aroma compound during aerobic fermentation. mdpi.comresearchgate.netresearchgate.net

While direct catalytic synthesis methods for this compound are not yet widely reported, research on related oxabicyclic structures provides a roadmap. For instance, tungsten-based catalysts have been effectively used for the synthesis of related 9-oxabicyclo[3.3.1]nonane derivatives. The future development of chemo-catalytic routes for this compound will likely involve adapting such systems or designing new organocatalysts capable of performing complex cyclization cascades.

Exploration of Unconventional Reaction Pathways

The strained nature of the epoxide ring in this compound suggests a rich and potentially unconventional reactivity. While specific reaction pathways starting from this ketone are a nascent field of study, its very formation in biological systems points to complex and unconventional biosynthetic routes.

The identification of this compound in various natural sources, including plant extracts and fermentation broths, is a key research finding phatoxnatmed.orgsemanticscholar.org. The enzymatic pathways that assemble this strained bicyclic system within a living organism are by definition highly selective and unconventional compared to traditional synthetic chemistry. Future research will likely focus on elucidating these biosynthetic pathways, which could offer novel, enzyme-based strategies for its synthesis.

Furthermore, studies on the closely related compound 9-Oxabicyclo[6.1.0]non-4-ene show it undergoes unconventional transannular reactions, where the epoxide oxygen participates in the opening of a bromonium ion to form different bicyclic ether skeletons. This precedent suggests that this compound could also be a substrate for novel intramolecular, transannular transformations, leading to complex molecular architectures that are otherwise difficult to access.

Advanced Mechanistic Elucidation through Modern Spectroscopic Techniques

Understanding the formation and reactivity of this compound requires sophisticated analytical techniques. Currently, Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool that has been used for its identification in complex natural mixtures phatoxnatmed.orgsemanticscholar.orgresearchgate.net. In several studies, it has been detected as a volatile or semi-volatile organic compound (VOC) in extracts from cocoa waste, plant leaves, and even chicken eggs phatoxnatmed.orgresearchgate.netresearchgate.net.

The table below lists various sources where the compound has been detected using GC-MS.

Analytical MethodSample SourceResearch Context
GC-MSAqueous extract of Euphorbia heterophylla leavesIdentification of chemical constituents with potential uterotonic activity. phatoxnatmed.org
GC-MSLiquid smoke from pyrolyzed cocoa wasteCharacterization of chemical compounds from biomass valorization. researchgate.net
SPME/GC-MSVolatiles from unhatched chicken eggsInvestigation of sex-related volatile organic compounds. researchgate.net
GC-MSEthanol (B145695) extract of pinang seeds (Areca catechu)Analysis of bioactive compounds with potential antidiabetic properties. semanticscholar.org

For mechanistic elucidation, more advanced techniques will be indispensable. Future studies will require the isolation of pure this compound to allow for full structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR). To understand its formation in real-time within a yeast cell or its transformation in a chemical reactor, modern in situ spectroscopic methods would be required. Probing reaction mechanisms will be critical for controlling the outcome of its transformations and harnessing its synthetic potential.

Computational Design of New Reactions and Derivatives

Computational chemistry offers a powerful, predictive lens for exploring molecules like this compound. Currently, there is a notable gap in the literature regarding computational or Density Functional Theory (DFT) studies specifically targeting this compound. This represents a significant opportunity for future research.

Theoretical studies are poised to make substantial contributions in several areas:

Structural and Energetic Analysis: Calculating the ring strain and conformational landscape of the molecule can provide fundamental insights into its stability and inherent reactivity.

Reaction Modeling: Computational modeling can be used to predict the outcomes of potential reactions and elucidate the mechanisms of unconventional pathways, such as transannular cyclizations. This can guide experimental work, saving time and resources.

Enzyme-Substrate Docking: For the biocatalytic pathways, computational docking simulations could model how the precursor molecule fits into the active site of the responsible yeast enzymes, helping to understand the basis of its formation.

Derivative Design: In silico methods can be employed to design new derivatives of this compound with tailored electronic and steric properties, potentially leading to new compounds with valuable biological or material properties.

Integration with Sustainable Chemistry Principles

Modern chemical research is increasingly driven by the principles of sustainable and green chemistry, an area where this compound is already featured prominently. The emerging research on this compound aligns well with creating more environmentally benign chemical processes.

Key sustainable approaches for this compound include:

Biocatalysis and Fermentation: As mentioned, its production by Yarrowia lipolytica represents a classic example of biocatalysis, using renewable feedstocks (like those in brewer's wort) under mild, aqueous conditions mdpi.comresearchgate.net.

Waste Valorization: The identification of this compound in the products of pyrolyzed cocoa waste and microwave-treated bilberry presscake highlights its potential role in the circular economy researchgate.netwhiterose.ac.uk. These processes transform agricultural waste into a source of value-added chemicals.

Natural Product Sourcing: The compound has been found in extracts from various plants, such as Euphorbia heterophylla and Areca catechu phatoxnatmed.orgsemanticscholar.org. Exploring these natural sources could provide a green alternative to synthetic production, provided sustainable harvesting practices are employed.

Future research will likely aim to enhance the efficiency of these sustainable routes, making the production and use of this compound and its derivatives economically viable and environmentally sound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.